molecular formula C12H10BrIN2 B6632194 N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline

N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline

Cat. No. B6632194
M. Wt: 389.03 g/mol
InChI Key: IBSSTDHFTNQVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, also known as BPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIA is a complex molecule with a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is not fully understood, but it is believed to act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cell growth and proliferation, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its unique structure, which makes it an attractive target for synthesis and investigation. It has also been shown to have potential as a therapeutic agent for the treatment of cancer. However, one limitation of this compound is its complex synthesis method, which requires careful control of reaction conditions and purification methods.

Future Directions

There are several future directions for research on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Another area of interest is in the investigation of the mechanism of action of this compound, and the identification of new targets for cancer therapy. Additionally, research on the biochemical and physiological effects of this compound could lead to new insights into the role of key enzymes and pathways in cell growth and proliferation.

Synthesis Methods

The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline involves a multi-step process that requires careful control of reaction conditions and purification methods. One common method of synthesis involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-iodoaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques.

Scientific Research Applications

N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been the subject of several scientific studies due to its potential applications in various fields. One area of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrIN2/c13-10-5-9(6-15-8-10)7-16-12-4-2-1-3-11(12)14/h1-6,8,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSSTDHFTNQVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CN=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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